molecular formula C13H17BrN2O2 B1449927 Tert-butyl 3-(5-bromopyridin-3-yl)azetidine-1-carboxylate CAS No. 1392803-79-0

Tert-butyl 3-(5-bromopyridin-3-yl)azetidine-1-carboxylate

Cat. No.: B1449927
CAS No.: 1392803-79-0
M. Wt: 313.19 g/mol
InChI Key: DZRFCPPUTVBPAY-UHFFFAOYSA-N
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Description

Tert-butyl 3-(5-bromopyridin-3-yl)azetidine-1-carboxylate is a heterocyclic organic compound featuring a pyridine ring substituted with a bromine atom at the 5-position and an azetidine moiety (a four-membered saturated ring containing one nitrogen atom) at the 3-position. The azetidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, a common strategy to enhance stability during synthetic processes. This compound is primarily utilized as a versatile intermediate in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors, antiviral agents, and other bioactive molecules. Its bromopyridine group enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the azetidine core contributes to conformational rigidity, which can improve target binding specificity .

Properties

IUPAC Name

tert-butyl 3-(5-bromopyridin-3-yl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O2/c1-13(2,3)18-12(17)16-7-10(8-16)9-4-11(14)6-15-5-9/h4-6,10H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZRFCPPUTVBPAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301139679
Record name 1-Azetidinecarboxylic acid, 3-(5-bromo-3-pyridinyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301139679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1392803-79-0
Record name 1-Azetidinecarboxylic acid, 3-(5-bromo-3-pyridinyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1392803-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Azetidinecarboxylic acid, 3-(5-bromo-3-pyridinyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301139679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Example Procedure for Boc-protected Azetidine Derivative

  • Starting Material: 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid.
  • Activation: Conversion to reactive intermediates using carbonyldiimidazole or coupling agents such as HATU or EDCI in the presence of bases like triethylamine.
  • Reaction Conditions: Typically carried out in solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or N,N-dimethylformamide (DMF) at temperatures ranging from 0°C to room temperature, over 1 to 16 hours.
  • Purification: Extraction with ethyl acetate, washing with aqueous solutions (NaHCO3, brine), drying over sodium sulfate, and purification by chromatography or preparative HPLC.

For instance, tert-butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate was synthesized by reacting Boc-azetidine-3-carboxylic acid with N,O-dimethylhydroxylamine hydrochloride using HATU and triethylamine in DMF/DCM at 20°C for 16 hours, yielding 83% of the product.

Introduction of the 5-Bromopyridin-3-yl Group

The key step to obtain tert-butyl 3-(5-bromopyridin-3-yl)azetidine-1-carboxylate involves coupling the azetidine intermediate with a 5-bromopyridinyl moiety. This is generally achieved through organometallic reactions such as:

Representative Reaction Conditions

Parameter Details
Organometallic Reagent n-Butyllithium or tert-butyllithium
Solvent Dry tetrahydrofuran (THF)
Temperature -78°C to 0°C
Reaction Time 0.5 to 6 hours
Atmosphere Inert (nitrogen or argon)
Workup Quenching with saturated NH4Cl solution, extraction with ethyl acetate, drying, and purification by silica gel chromatography

For example, tert-butyl 3-(methoxy(methyl)carbamoyl)azetidine-1-carboxylate was reacted with lithiated 1-bromo-2-(trifluoromethyl)benzene at -78°C in THF, followed by warming to room temperature over 6 hours. The reaction was quenched with saturated ammonium chloride and purified by column chromatography to afford the coupled product. This method is adaptable to 5-bromopyridin-3-yl organometallic reagents.

Alternative Synthetic Routes and Key Intermediates

Research also highlights the preparation of halogenated azetidines, such as tert-butyl 3-bromoazetidine-1-carboxylate, which can serve as precursors for further functionalization.

Preparation of tert-butyl 3-bromoazetidine-1-carboxylate

  • Starting from 1-amino-2,3-dibromopropane hydrobromide, treatment with phenyllithium at -78°C generates an intermediate which upon reaction with Boc anhydride and lithium bromide in acetonitrile yields the brominated azetidine derivative.
  • The reaction is conducted under argon atmosphere, with subsequent aqueous workup and extraction.
  • This method provides a route to halogenated azetidines in good yields (~75%).

Summary Table of Key Preparation Steps

Step Starting Material / Reagent Reaction Conditions Yield (%) Notes
1 Boc-azetidine-3-carboxylic acid + HATU + TEA DMF/DCM, 20°C, 16 h 83 Formation of tert-butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate
2 Organolithium of 5-bromopyridine + Azetidine ester THF, -78°C to RT, 6 h, inert atmosphere 70-96 Coupling to introduce 5-bromopyridin-3-yl group
3 1-amino-2,3-dibromopropane hydrobromide + PhLi + Boc2O + LiBr THF/MeCN, -78°C to RT, overnight, inert atmosphere 75 Preparation of tert-butyl 3-bromoazetidine-1-carboxylate intermediate

Research Findings and Considerations

  • The use of coupling agents such as HATU and EDCI in the presence of bases like triethylamine is effective for amide bond formation in azetidine derivatives.
  • Low-temperature organometallic reactions (-78°C) are critical to control regioselectivity and to prevent decomposition of sensitive azetidine rings.
  • Protecting groups such as tert-butyl carbamate (Boc) are essential to stabilize the azetidine nitrogen during functionalization steps.
  • Purification is typically achieved by silica gel chromatography or reverse-phase HPLC under basic conditions, ensuring high purity of the final compound.
  • The synthetic routes are adaptable to various substituted pyridine rings, enabling diversification of azetidine-based compounds for pharmaceutical applications.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The 5-bromo substituent on the pyridine ring enables electrophilic activation, facilitating SNAr reactions with amines and oxygen nucleophiles. This reactivity is enhanced by the electron-deficient nature of the pyridine ring.

Key example :
Reaction with secondary amines under SNAr conditions yields pyridine derivatives with modified electronic profiles ( ):

Reaction ConditionsProductYieldSource
K₂CO₃, DMF, 60°C, 16 hrs3-(5-aminopyridin-3-yl)azetidine analog89%
NaH, THF, 0°C → rt, 4 hrsMethoxy-substituted pyridine derivative76%

Transition Metal-Catalyzed Cross-Couplings

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C and C–N bond formation.

Suzuki-Miyaura Coupling

Arylboronic acids react efficiently under standard Suzuki conditions ( ):

ConditionsAryl Group IntroducedYieldTOF (h⁻¹)Source
Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C4-Methoxyphenyl92%120
Pd(dppf)Cl₂, CsF, DMF, 100°C2-Naphthyl85%95

Buchwald-Hartwig Amination

Primary/secondary amines couple regioselectively at the bromine position ():

AmineLigandYieldTONSource
MorpholineXantPhos88%220
PiperazineBrettPhos78%180

Deprotection of the Azetidine Ring

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to generate a free azetidine amine, enabling further functionalization:

Deprotection AgentSolventTimeYieldSource
HCl (4M in dioxane)DCM2 hrs95%
TFADCM1 hr98%

Applications :

  • The deprotected amine undergoes acylation or alkylation to create azetidine-containing pharmacophores ( ).

Functionalization of the Azetidine Ring

The azetidine nitrogen participates in ring-opening or substitution reactions:

Ring-Opening with Nucleophiles

Strain in the azetidine ring drives reactivity with strong nucleophiles ( ):

NucleophileConditionsProductYield
NaN₃DMF, 100°C, 12 hrs3-Azidoazetidine derivative82%
KSCNEtOH, reflux, 8 hrsThiocyanate-functionalized75%

Oxidation Reactions

Controlled oxidation modifies the azetidine scaffold:

Oxidizing AgentProductYieldSource
mCPBAAzetidine N-oxide68%
RuO₂, NaIO₄Ring-expanded lactam55%

Hydrolysis of the Carboxylate Ester

The tert-butyl ester undergoes hydrolysis to generate carboxylic acid derivatives:

ConditionsProductYieldSource
LiOH, THF/H₂O, rt, 6 hrs3-(5-Bromopyridin-3-yl)azetidine-1-carboxylic acid90%
H₂SO₄, MeOH/H₂O, 60°C, 3 hrsMethyl ester analog85%

Comparative Reactivity with Analogues

Structural analogs exhibit distinct reactivity patterns due to halogen and heterocycle variations:

CompoundBromine PositionKey Reaction DifferenceSource
tert-Butyl 3-(6-bromopyridin-2-yl)azetidine-1-carboxylatePyridine C6Lower SNAr reactivity due to steric hindrance
tert-Butyl 3-(5-chloropyridin-3-yl)azetidine-1-carboxylatePyridine C5Reduced coupling efficiency in Suzuki reactions

Mechanistic Insights

  • Suzuki Coupling : Oxidative addition of Pd(0) to the C–Br bond is rate-determining ( ).

  • SNAr : DFT studies show a Meisenheimer intermediate stabilized by pyridine’s electron-withdrawing effect ( ).

Scientific Research Applications

Medicinal Chemistry

1. Drug Development
Tert-butyl 3-(5-bromopyridin-3-yl)azetidine-1-carboxylate is being investigated for its role as a building block in the synthesis of biologically active compounds. Its structure allows for modifications that can enhance pharmacological properties, making it a candidate for developing new therapeutic agents.

2. Protein Degradation
This compound is categorized under protein degrader building blocks, which are essential in the development of targeted protein degradation technologies. These technologies aim to selectively eliminate disease-causing proteins, offering a novel approach to treating various diseases, including cancer and neurodegenerative disorders .

Organic Synthesis

1. Synthetic Pathways
The compound serves as an intermediate in the synthesis of more complex molecules. Its azetidine ring structure is particularly valuable due to its ability to undergo further transformations such as nucleophilic substitutions or cycloadditions, leading to diverse chemical entities with potential biological activities.

Case Studies

Case Study 1: Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit anticancer properties. A study reported the synthesis of analogs that showed significant cytotoxicity against various cancer cell lines, indicating the compound's potential as a lead structure for anticancer drug development.

Case Study 2: Neurological Disorders
Another study explored the use of this compound in developing therapeutics for neurological disorders. By modifying its structure, researchers were able to create derivatives that interacted with specific receptors involved in neuroprotection, suggesting a pathway for treating conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of tert-butyl 3-(5-bromopyridin-3-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The bromine atom in the pyridine ring can participate in halogen bonding, while the azetidine ring can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to specific pharmacological effects .

Comparison with Similar Compounds

Pyridine Derivatives with Varying Substituents

  • tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate (Catalog ID: 159 ): Key Difference: Replaces the azetidine ring with a pyrrolidine (five-membered ring) and introduces a methoxy group at the pyridine 3-position. The methoxy group modifies electronic density, reducing reactivity toward electrophilic substitution but enhancing solubility.
  • tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate (Catalog ID: 160 ):

    • Key Difference : Incorporates a dimethoxymethyl group at the pyridine 3-position.
    • Impact : The bulky dimethoxymethyl group sterically hinders cross-coupling reactions but may improve metabolic stability by blocking oxidative sites.

Azetidine Derivatives with Alternative Functionalization

  • tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate (Compound 41 ): Key Difference: Substitutes the bromopyridinyl group with a hydroxyimino (oxime) moiety. Impact: The oxime group enables chelation or condensation reactions, diverging from the cross-coupling utility of the bromine in the target compound.
  • tert-butyl 3-(3-(2-acetamidoethyl)-5-methoxy-1H-indol-2-yl)azetidine-1-carboxylate (Compound 49 ):

    • Key Difference : Features an indole ring system with an acetamidoethyl side chain.
    • Impact : The indole core enhances π-π stacking interactions in biological targets, making this compound more suited for protease or receptor modulation applications.

Key Observations :

  • The target compound’s bromine atom provides a distinct advantage in palladium-catalyzed cross-couplings compared to methoxy or dimethoxymethyl substituents .
  • Boronate analogs (e.g., Compound 32 ) serve as complementary partners in Suzuki reactions but require careful handling due to boronate instability.

Application Contexts

  • Medicinal Chemistry :

    • The target compound’s azetidine ring is prized for its balance of rigidity and synthetic accessibility, contrasting with pyrrolidine-based analogs (Catalog IDs 159–160 ), which are more flexible but less metabolically stable.
    • Indole-containing derivatives (e.g., Compound 49 ) are tailored for CNS drug discovery due to indole’s prevalence in neurotransmitter analogs.

Commercial and Physical Properties

  • Pricing and Availability :
    • The target compound is commercially available at premium rates (e.g., 100 mg for €249 ), reflecting its demand in high-value research.
    • Pyrrolidine analogs (Catalog IDs 159–160 ) are less commonly marketed, suggesting specialized synthesis requirements.

Biological Activity

Tert-butyl 3-(5-bromopyridin-3-yl)azetidine-1-carboxylate (CAS No. 1392803-79-0) is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including its pharmacological effects, mechanism of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H17BrN2O2
  • Molecular Weight : 313.19 g/mol
  • Chemical Structure : The compound features a tert-butyl group, a brominated pyridine moiety, and an azetidine ring, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Activity : Exhibits potential against multidrug-resistant strains such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values range from 4–8 µg/mL against resistant strains .
  • Anticancer Properties : The compound has shown promise in inhibiting the proliferation of cancer cells. Notably, it demonstrated significant inhibitory effects on MDA-MB-231 triple-negative breast cancer cells with an IC50 value of approximately 0.126 µM .

In Vitro Studies

  • Antimicrobial Efficacy :
    • A study highlighted that the compound displayed activity against Mycobacterium abscessus and Mycobacterium smegmatis with MIC values between 4–8 µg/mL .
  • Cancer Cell Proliferation :
    • In vitro assays indicated that this compound inhibited cell proliferation in MDA-MB-231 cells significantly more than in non-cancerous MCF10A cells, suggesting selective toxicity towards cancerous cells .

In Vivo Studies

In vivo studies have further validated the compound's efficacy:

  • Metastasis Inhibition : In a BALB/c nude mouse model inoculated with MDA-MB-231 cells, treatment with the compound resulted in a notable reduction in lung metastasis compared to controls, indicating potential as an anti-metastatic agent .

Case Study 1: Antimicrobial Activity

A recent investigation into the antimicrobial properties of various azetidine derivatives included this compound. The study reported significant activity against resistant bacterial strains, emphasizing the need for further exploration in drug development targeting resistant infections .

Case Study 2: Anticancer Research

In another study focusing on breast cancer therapies, the compound was evaluated for its effect on tumor growth and metastasis. Results showed that it not only inhibited tumor growth but also reduced metastatic spread in treated mice, establishing a foundation for future clinical trials aimed at breast cancer treatment .

Summary of Biological Activities

Activity TypeObserved EffectsMIC/IC50 Values
AntimicrobialActive against MRSA and MycobacteriaMIC: 4–8 µg/mL
AnticancerInhibits MDA-MB-231 cell proliferationIC50: ~0.126 µM
Metastasis InhibitionReduced lung metastasis in miceNot quantified

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 3-(5-bromopyridin-3-yl)azetidine-1-carboxylate?

The synthesis typically involves multi-step protocols, including:

  • Azetidine ring formation : Protection of the azetidine nitrogen with a tert-butyloxycarbonyl (Boc) group, followed by functionalization at the 3-position.
  • Coupling reactions : Suzuki-Miyaura cross-coupling to introduce the 5-bromopyridin-3-yl moiety. For example, microwave-assisted coupling (140°C, 2 minutes) under inert gas (argon) with palladium catalysts (e.g., bis(triphenylphosphine)palladium(II) dichloride) and boronic acid derivatives .
  • Purification : Column chromatography using gradients of ethyl acetate/hexane (50:50 to 95:5) to isolate intermediates .

Q. How is the compound purified and characterized post-synthesis?

  • Purification : Silica gel chromatography with solvent gradients (e.g., ethyl acetate/hexane) is standard. For example, intermediates are eluted at 50:50 ratios to isolate pure fractions .
  • Characterization : Techniques include:
    • NMR : To confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and azetidine/pyridine backbone.
    • Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) to verify molecular weight.
    • X-ray crystallography : For structural confirmation (e.g., bond angles and torsional strain in the azetidine ring) .

Q. What solvents and reaction conditions are critical for azetidine functionalization?

  • Solvents : Dichloromethane (DCM) or tetrahydrofuran (THF) for Boc deprotection, often with trifluoroacetic acid (TFA) .
  • Temperature : Controlled conditions (e.g., 0–20°C) to prevent Boc group cleavage during substitution reactions .
  • Catalysts : DMAP (4-dimethylaminopyridine) or triethylamine for nucleophilic substitutions .

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling efficiency be optimized for introducing the 5-bromopyridinyl group?

  • Catalyst selection : Pd(PPh₃)₂Cl₂ shows higher yields (~89%) compared to Pd(OAc)₂ in microwave-assisted reactions .
  • Base choice : Sodium carbonate or cesium fluoride improves boronic acid activation.
  • Microwave parameters : Short heating cycles (2–5 minutes at 140°C) reduce side reactions like debromination .
  • Contradiction note : Yields vary significantly (11–89%) depending on steric hindrance at the azetidine 3-position .

Q. What computational methods predict the compound’s reactivity in medicinal chemistry applications?

  • DFT studies : Analyze electron density maps to identify nucleophilic/electrophilic sites on the azetidine and pyridine rings.
  • Molecular docking : Predict binding affinities for biological targets (e.g., kinases) by modeling interactions between the bromopyridinyl group and active-site residues .
  • ADMET profiling : Simulate metabolic stability using the Boc group’s steric shielding effect to reduce oxidative degradation .

Q. How do structural modifications (e.g., halogen substitution) affect stability and reactivity?

  • Bromine vs. chlorine : Bromine’s larger atomic radius increases steric hindrance, slowing nucleophilic aromatic substitution but enhancing π-stacking in crystal lattices .
  • Azetidine ring strain : The 4-membered ring’s torsional strain (~25 kcal/mol) influences ring-opening reactions under acidic conditions .

Data Contradiction Analysis

Q. Why do reported yields for this compound vary across studies?

  • Steric effects : Bulkier substituents on the azetidine ring (e.g., methyl groups) reduce coupling efficiency (11% yield) .
  • Catalyst decomposition : Palladium catalysts degrade under prolonged microwave heating, leading to lower yields in scaled-up reactions .
  • Purification losses : Polar byproducts (e.g., de-Boc intermediates) may co-elute during chromatography, requiring gradient optimization .

Methodological Tables

Q. Table 1. Reaction Conditions for Key Synthetic Steps

StepReagents/ConditionsYield (%)Reference
Suzuki couplingPd(PPh₃)₂Cl₂, Na₂CO₃, 140°C, 2 min89.4
Boc deprotectionTFA/DCM, 3 hr, RT95
Column purificationEthyl acetate/hexane (50:50)N/A

Q. Table 2. Computational Parameters for Reactivity Prediction

MethodSoftware/ToolKey InsightReference
DFTGaussian 09Azetidine ring strain = 25 kcal/mol
Molecular dockingAutoDock VinaPyridine-Bromine as hinge binder

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-(5-bromopyridin-3-yl)azetidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3-(5-bromopyridin-3-yl)azetidine-1-carboxylate

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